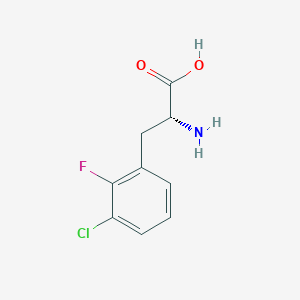

(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

Beschreibung

BenchChem offers high-quality (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H9ClFNO2 |

|---|---|

Molekulargewicht |

217.62 g/mol |

IUPAC-Name |

(2R)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 |

InChI-Schlüssel |

LSZBXQYJHCORIE-SSDOTTSWSA-N |

Isomerische SMILES |

C1=CC(=C(C(=C1)Cl)F)C[C@H](C(=O)O)N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Engineering Molecular Precision: A Technical Guide to (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid

The Strategic Value of Halogenated D-Amino Acids

In modern drug discovery, the incorporation of non-natural amino acids is a critical strategy for overcoming the pharmacokinetic limitations of native peptides and small molecules. (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid , commonly referred to as D-3-chloro-2-fluorophenylalanine, represents a highly specialized building block.

As a Senior Application Scientist, I frequently see development programs fail due to poor metabolic stability or off-target binding. The strategic substitution of a phenyl ring with both ortho-fluorine and meta-chlorine atoms, combined with an inverted (D/R) stereocenter, creates a motif that is virtually invisible to endogenous proteases while offering precise steric and electronic interactions with target receptors. This guide deconstructs the structural causality, physicochemical properties, and validated workflows for utilizing this compound in advanced medicinal chemistry, particularly in the synthesis of macrocyclic heterocycles and orexin receptor agonists [1].

Structural Causality and Physicochemical Profiling

The physicochemical behavior of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is entirely dictated by its unique substitution pattern. It is not enough to know what the properties are; we must understand why they exist to leverage them in drug design.

Table 1: Physicochemical Properties and Mechanistic Causality

| Parameter | Value | Mechanistic Causality in Drug Design |

| Molecular Formula | C9H9ClFNO2 | The di-halogenated aromatic system provides a highly specific steric bulk that fits tightly into lipophilic receptor pockets. |

| Molecular Weight | 217.62 g/mol | Low MW ensures minimal penalty to the overall mass of the final API, maintaining Lipinski compliance for oral bioavailability. |

| Stereochemistry | (R) / D-isomer | Inverts the natural (S) stereocenter, rendering the motif unrecognized by endogenous L-amino acid proteases, drastically increasing plasma half-life. |

| Calculated LogP | ~1.8 | The combination of Cl and F increases lipophilicity compared to native phenylalanine, driving partitioning into lipid bilayers and enhancing BBB permeability. |

| pKa (Carboxyl) | ~2.1 | The strong inductive electron-withdrawing effect of the ortho-fluorine lowers the pKa relative to standard amino acids, affecting salt-form selection. |

| pKa (Amine) | ~8.9 | The electron-withdrawing halogens slightly reduce the basicity of the alpha-amine, which modulates its nucleophilicity during peptide coupling reactions. |

The Ortho-Fluoro Effect: The insertion of the fluorine atom at the ortho position is not merely for lipophilicity. It enforces a specific dihedral angle between the phenyl ring and the amino acid backbone via stereoelectronic repulsion. This pre-organizes the molecule, reducing the entropic penalty upon receptor binding. Furthermore, it blocks ortho-hydroxylation by Cytochrome P450 enzymes.

The Meta-Chloro Effect: The meta-chlorine atom provides a dense, hydrophobic bulk that anchors the molecule into deep lipophilic sub-pockets of targets like the Orexin Type 2 Receptor (OX2R) [2].

Synthetic Workflows and Chiral Resolution

The synthesis of the enantiomerically pure (R)-isomer typically begins with the alkylation of diethyl acetamidomalonate using 1-(bromomethyl)-3-chloro-2-fluorobenzene. Following acid hydrolysis and decarboxylation, a racemic mixture is obtained, which must undergo rigorous chiral resolution [3].

Fig 1: Synthetic workflow for (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid.

Pharmacological Applications: The Orexin Receptor Paradigm

Recent breakthroughs in sleep disorder therapeutics utilize (R)-3-chloro-2-fluorophenylalanine derivatives as core scaffolds for Orexin Type 2 Receptor (OX2R) agonists [1]. The halogenated D-amino acid motif acts as a critical pharmacophore, binding to the extracellular loops of the GPCR to trigger the Gq-coupled signaling cascade, ultimately promoting wakefulness in narcolepsy models.

Fig 2: OX2R activation pathway utilizing (R)-3-chloro-2-fluorophenylalanine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that prevent the progression of failed experiments, saving time and costly reagents.

Protocol A: Enantiomeric Purity Assessment via Self-Validating Chiral HPLC

Objective: To quantify the enantiomeric excess (ee) of the (R)-enantiomer. Causality: Standard reverse-phase C18 columns cannot resolve enantiomers. We utilize an amylose-based chiral stationary phase (CSP). The chiral grooves in the amylose backbone create transient, differential diastereomeric interactions with the (R) and (S) enantiomers. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is non-negotiable; it ion-pairs with the amine and suppresses carboxylate ionization, preventing peak tailing caused by secondary interactions with the silica support.

Step-by-Step Procedure:

-

Prepare a mobile phase of Hexane/Isopropanol (80:20 v/v) containing 0.1% TFA.

-

Equilibrate a Chiralcel OD-H column (or equivalent) at a flow rate of 1.0 mL/min at 25°C.

-

Self-Validation Step (Critical): Inject 10 µL of a racemic standard (DL-3-chloro-2-fluorophenylalanine, 1 mg/mL). The system is only validated if the chromatogram demonstrates baseline resolution ( Rs≥1.5 ) between the (R) and (S) peaks. If Rs<1.5 , the system is invalid; adjust the mobile phase ratio before proceeding.

-

Once validated, inject 10 µL of the target (R)-enantiomer batch.

-

Monitor UV absorbance at 210 nm and calculate the area percent to determine enantiomeric excess.

Protocol B: N-Boc Protection for Orthogonal Peptide Synthesis

Objective: To mask the alpha-amine for subsequent solid-phase peptide synthesis (SPPS) [4]. Causality: The tert-butyloxycarbonyl (Boc) group provides orthogonality against base-labile protecting groups. The reaction utilizes a biphasic system (1,4-Dioxane/Water). Water solubilizes the amino acid salt, while Dioxane solubilizes the lipophilic Boc-anhydride ( Boc2O ). Sodium hydroxide (NaOH) is used to maintain a pH of 9.5–10.0, which is critical because the amine must be deprotonated (free base) to act as a nucleophile.

Step-by-Step Procedure:

-

Dissolve 10 mmol of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid in 20 mL of 1M NaOH and 20 mL of 1,4-Dioxane.

-

Chill the mixture to 0°C in an ice bath.

-

Dropwise, add 11 mmol of Di-tert-butyl dicarbonate ( Boc2O ).

-

Allow the reaction to warm to room temperature and stir for 4 hours, maintaining pH ~9.5 with additional NaOH if necessary.

-

Self-Validation Step (Critical): Perform a Ninhydrin (Kaiser) test on a silica TLC plate. Spot the starting material and the reaction mixture. Heat the plate. The starting material will turn deep purple (indicating a free primary amine). The reaction is only validated as complete when the reaction spot remains entirely yellow. Proceeding to extraction before a yellow Kaiser test guarantees yield loss.

-

Once validated, acidify the aqueous layer to pH 2-3 using 1M KHSO4.

-

Extract the Boc-protected product with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate under vacuum.

References

- Source: Google Patents (WO2024189597A1)

- Source: Google Patents (US11028048B2)

Sources

- 1. WO2024189597A1 - Macrocyclic heterocycle compounds and use thereof - Google Patents [patents.google.com]

- 2. US11028048B2 - Heterocyclic compound and use thereof - Google Patents [patents.google.com]

- 3. 3-Chloro-2-fluoro-DL-phenylalanine | 1259993-84-4 [sigmaaldrich.com]

- 4. US20210276949A1 - Heterocyclic compound and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative analysis with structurally similar compounds to present a detailed predicted spectral analysis. The guide includes a foundational theoretical background on NMR, a robust, step-by-step protocol for sample preparation and data acquisition, and an in-depth interpretation of the predicted ¹H and ¹³C NMR spectra. This document is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this and related novel amino acid derivatives.

Introduction

(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a non-proteinogenic amino acid. Its structural complexity, arising from the stereocenter at the alpha-carbon and the substituted aromatic ring, necessitates advanced analytical techniques for unambiguous characterization. NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this technique is indispensable for confirming the identity and purity of novel chemical entities.

This guide is structured to provide both a theoretical and practical framework for the NMR analysis of the title compound. We will begin by exploring the fundamental principles of NMR that govern chemical shifts and spin-spin coupling. Subsequently, a detailed experimental protocol will be presented, outlining best practices for sample preparation and data acquisition to ensure high-quality, reproducible results. The core of this guide will be the in-depth analysis of the predicted ¹H and ¹³C NMR spectra, complete with tabulated chemical shifts and coupling constants, and visual representations to aid in interpretation.

Theoretical Background: The Principles of NMR Spectroscopy

NMR spectroscopy relies on the intrinsic quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to behave as tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating two energy levels. The energy difference between these levels is directly proportional to the strength of the external magnetic field.

-

Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. The electron cloud surrounding a nucleus shields it from the external magnetic field. Differences in electron density from one nucleus to another result in different resonance frequencies. This variation is termed the chemical shift and is measured in parts per million (ppm). The chemical shift provides crucial information about the functional group and the electronic nature of the neighboring atoms. For instance, protons and carbons attached to electronegative atoms are deshielded and resonate at higher ppm values.

-

Spin-Spin Coupling (J): Neighboring magnetic nuclei can influence each other through the bonding electrons, a phenomenon known as spin-spin coupling or J-coupling. This interaction leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring spins and the dihedral angle between them.

-

Solvent Selection: The choice of a deuterated solvent is critical for NMR experiments to avoid a large, interfering solvent signal. Common solvents for amino acids include deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH) and the overall resolution of the spectrum. For amino acids, a mixture of solvents or adjusting the pH may be necessary to achieve good solubility and sharp signals for the amine and carboxylic acid protons.[1][2]

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and a well-defined data acquisition workflow. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[3] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often a good choice for amino acids as it can solubilize both the free acid and zwitterionic forms.[2]

-

Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle heating or sonication can be applied.

-

Filtration (Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to prevent distortion of the magnetic field homogeneity.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a general workflow for acquiring 1D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Figure 1: A generalized workflow for NMR data acquisition, from sample insertion to signal acquisition.

Key Acquisition Parameters:

-

¹H NMR:

-

Number of Scans (NS): 16-64 scans are typically sufficient.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

-

Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.

-

-

¹³C NMR:

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[5]

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) will cover the expected range for most organic molecules.[5]

-

Pulse Program: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

-

Data Processing

Figure 2: Post-acquisition NMR data processing workflow.[4]

The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum through a series of processing steps to yield the final, interpretable NMR spectrum.[4]

Predicted ¹H and ¹³C NMR Spectra of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound. The chemical shifts are estimated based on the analysis of structurally similar compounds and established substituent effects. The numbering scheme used for the assignments is shown in Figure 3.

Sources

preliminary in vitro biological activity of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

An In-Depth Technical Guide to the Preliminary In Vitro Biological Evaluation of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

Foreword: The Rationale for Investigating Novel Phenylalanine Analogs

In the landscape of modern drug discovery, unnatural amino acids (UAAs) represent a pivotal class of molecules. Their strategic incorporation into peptides or their use as standalone agents can overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and low target selectivity.[1] (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a structurally novel, halogenated analog of L-phenylalanine. The introduction of chloro and fluoro substituents on the phenyl ring is a common medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced biological activity and novel pharmacological profiles.

As an analog of a fundamental building block of proteins, this compound stands at the crossroads of several biological pathways.[2] It could act as a competitive inhibitor for enzymes that process phenylalanine, be a substrate or inhibitor for amino acid transporters that are often dysregulated in disease states like cancer, or interact with receptors that recognize phenylalanine-containing ligands.[3][4][5][6] This guide, therefore, outlines a comprehensive, multi-tiered strategy for conducting a preliminary in vitro biological evaluation to uncover the therapeutic potential of this promising molecule.

Part 1: Foundational Bioactivity Screening - A Cytotoxicity-Centric Approach

The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation.[7][8] This foundational screen serves a dual purpose: it identifies potential cytotoxic agents (e.g., for oncology applications) and establishes a safe concentration range for subsequent, more specific mechanistic assays.[9][10] A multi-parametric approach is recommended to distinguish between different modes of cell death, such as necrosis and apoptosis, and to reduce the likelihood of false negatives.[7]

Experimental Workflow for Preliminary Assessment

The proposed screening cascade is designed to logically progress from broad phenotypic effects to more specific target-based interactions.

Caption: Fig 1. Proposed workflow for in vitro evaluation.

Protocol 1.1: Cell Viability Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 1.2: Cytotoxicity Assessment via LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.[9]

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Incubation: Incubate the plates for the desired time (e.g., 24, 48, 72 hours).

-

Sample Collection: Centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits, e.g., CyQUANT™) to each well containing the supernatant.[9]

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Data Presentation: Foundational Screening

| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |

| (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid | HeLa | MTT | 72 | Experimental Value |

| (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid | A549 | MTT | 72 | Experimental Value |

| (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid | HEK293 | MTT | 72 | Experimental Value |

| Doxorubicin (Control) | HeLa | MTT | 72 | Known Value |

Part 2: Elucidating Mechanisms of Action

Should the foundational screening reveal low cytotoxicity, the investigation should pivot to exploring the compound's potential as a modulator of specific biological targets. As a phenylalanine analog, prime candidates for interaction include amino acid transporters, enzymes, and receptors.

Target Hypothesis 1: Interaction with Amino Acid Transporters

Many cancer cells overexpress amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands.[4] Non-natural amino acids can be substrates for these transporters, making them potential vehicles for targeted drug delivery or imaging agents for tumors.[5]

Caption: Fig 2. LAT1 transporter competitive inhibition model.

Protocol 2.1: LAT1 Competitive Binding Assay

Methodology:

-

Cell Culture: Use a cell line known to express high levels of LAT1 (e.g., HT-29).

-

Membrane Preparation: Homogenize cells in a hypotonic buffer and isolate the membrane fraction by ultracentrifugation.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled LAT1 ligand (e.g., [³H]L-Leucine), and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature to allow binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the Ki (inhibition constant) to determine the compound's binding affinity for the transporter.

Target Hypothesis 2: Enzyme Inhibition

Amino acid analogs can act as competitive or allosteric inhibitors of enzymes that utilize their natural counterparts as substrates.[6][11] Potential targets include enzymes involved in amino acid metabolism (e.g., Phenylalanine Hydroxylase) or protein synthesis (e.g., aminoacyl-tRNA synthetases).

Protocol 2.2: General Spectrophotometric Enzyme Inhibition Assay

Methodology:

-

Reagents: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and a range of concentrations of the test compound.

-

Reaction Mixture: In a 96-well plate, add the buffer, enzyme solution, and the test compound (or vehicle control). Pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.

-

Initiate Reaction: Add the substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product or co-substrate.

-

Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Determine the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots and calculate the IC₅₀ and Ki values.

Target Hypothesis 3: Receptor Modulation

Phenylalanine is a constituent of many neuropeptides and is a precursor to neurotransmitters. Analogs can, therefore, interact with various receptors, such as opioid receptors, which are known to bind peptides containing phenylalanine.[12][13]

Protocol 2.3: Radioligand Receptor Binding Assay

Methodology: This protocol is conceptually similar to the transporter binding assay (Protocol 2.1) but uses membranes from cells or tissues expressing the receptor of interest (e.g., µ-opioid receptor).

-

Membrane Source: Use membranes from cells overexpressing the target receptor (e.g., CHO-K1 cells expressing the µ-opioid receptor) or from relevant tissue homogenates (e.g., rat brain).

-

Binding Reaction: Combine membranes, a specific radioligand for the receptor (e.g., [³H]DAMGO for the µ-opioid receptor), and varying concentrations of the test compound.

-

Incubation, Separation, and Quantification: Follow steps 4-6 from Protocol 2.1.

-

Analysis: Determine the Ki of the test compound to quantify its affinity for the receptor.

Data Presentation: Mechanistic Assays

| Assay Type | Target | Cell Line/Source | Result Type | Value |

| Transporter Binding | LAT1 | HT-29 Cells | Ki | Experimental Value |

| Enzyme Inhibition | Phenylalanine Hydroxylase | Recombinant Enzyme | IC₅₀ | Experimental Value |

| Receptor Binding | µ-Opioid Receptor | Rat Brain Membranes | Ki | Experimental Value |

Conclusion and Future Directions

This technical guide provides a structured and logical framework for the preliminary in vitro characterization of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid. The initial cytotoxicity screen is a critical decision point, guiding the subsequent investigation toward either an anticancer drug discovery path or an exploration of its potential as a modulator of specific transporters, enzymes, or receptors. The data generated from these assays will provide a foundational understanding of the compound's biological activity, enabling informed decisions for further preclinical development, including lead optimization, in vivo efficacy studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

References

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024).

- Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238.

- Cell viability and cytotoxicity assays. Miltenyi Biotec.

- Receptor Interactions of Synthetic Morphiceptin Analogs Containing Phenylalanine Homologs in Position 4. (2006). Bulletin of the Chemical Society of Japan.

- Cytotoxicity Assays. Thermo Fisher Scientific.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.

- Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC.

- Phenylalanine Monitoring via Aptamer-Field-Effect Transistor Sensors - PMC.

- Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. (1992). PubMed.

- THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES. ASM Journals.

- 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid. ChemScene.

- Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2023). MDPI.

- Phenylalanine Monitoring via Aptamer-Field-Effect Transistor Sensors. (2019). ACS Publications.

- A Comparative Guide to Phenylalanine Analogues in Research and Drug Development. Benchchem.

- Creating novel amino acid nanoparticles with enhanced anticancer activity. (2024). ecancer.

- Creating novel amino acid nanoparticles with enhanced anticancer activity. (2024). EurekAlert!.

- Application of Amino Acids in the Structural Modification of Natural Products: A Review.

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025).

- (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. (2010). NCBI.

- The inhibition of amino acid-activating enzymes and leucine aminopeptidase by chloromethyl ketone analogues of amino acids. (1972). Biochemical Journal.

- Could anyone tell me the inhibitors for an enzyme as described below? (2015). ResearchGate.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creating novel amino acid nanoparticles with enhanced anticancer activity - ecancer [ecancer.org]

- 3. journals.asm.org [journals.asm.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 8. omicsonline.org [omicsonline.org]

- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Structural Landscape of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts distinct electronic and steric properties that can modulate molecular interactions with biological targets. This guide provides a comprehensive overview of the synthesis, stereochemistry, and predicted three-dimensional conformation of this compound. In the absence of publicly available experimental crystallographic data, this document synthesizes information from analogous structures and computational predictions to offer a robust model of its structural landscape. We further delineate the standard experimental workflows for definitive crystallographic analysis, providing a roadmap for future empirical studies.

Introduction: The Significance of Halogenated Phenylalanine Analogs

The incorporation of halogen atoms into the structure of amino acids and other bioactive molecules is a well-established strategy in drug discovery. The introduction of fluorine, in particular, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity without drastically increasing its size.[1] Chlorine, with its larger van der Waals radius and different electronic properties, offers another avenue for modulating intermolecular interactions. (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, as a derivative of phenylalanine, is a chiral building block that can be incorporated into peptides or used as a scaffold for the synthesis of novel therapeutic agents. Understanding its precise three-dimensional structure is paramount for rational drug design and for elucidating its mechanism of action.

Enantioselective Synthesis: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned in three key stages:

-

Synthesis of the α,β-dehydroamino acid precursor: This can be achieved through various condensation reactions. A common method is the Erlenmeyer-Plöchl reaction, where an N-acylglycine is condensed with 3-chloro-2-fluorobenzaldehyde, followed by hydrolysis to yield the dehydroamino acid.

-

Asymmetric Hydrogenation: The prochiral dehydroamino acid is then subjected to hydrogenation in the presence of a chiral transition metal catalyst. Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., DuPhos, JosiPhos) are highly effective for this transformation, yielding the desired (R)-enantiomer with high enantiomeric excess.

-

Deprotection: The final step involves the removal of the N-acyl protecting group, typically under acidic or basic conditions, to yield the free amino acid.

Experimental Protocol: Asymmetric Hydrogenation

-

Step 1: Catalyst Preparation: In a glovebox, a solution of the chiral catalyst, for example, [Rh(COD)(R,R-DuPhos)]BF4, is prepared in a degassed solvent such as methanol.

-

Step 2: Reaction Setup: The dehydroamino acid precursor is dissolved in degassed methanol in a high-pressure reaction vessel. The catalyst solution is then added.

-

Step 3: Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 5-10 bar). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) until completion, monitored by techniques like TLC or HPLC.

-

Step 4: Work-up and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to isolate the N-acyl protected (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid.

Caption: Proposed asymmetric synthesis route.

Predicted Crystallographic Data and 3D Conformation

While no experimental crystal structure for (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is currently deposited in public databases, we can infer its likely structural properties through computational modeling and comparison with structurally related compounds.

Computational Insights

Computational chemistry provides valuable predictions of molecular geometry and properties. For the DL-racemate (CAS 1259993-84-4), some properties have been computed.[4]

| Predicted Property | Value | Source |

| Molecular Formula | C₉H₉ClFNO₂ | ChemScene[4] |

| Molecular Weight | 217.62 | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[4] |

| LogP | 1.4335 | ChemScene[4] |

| Number of Rotatable Bonds | 3 | ChemScene[4] |

| Hydrogen Bond Donors | 2 | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

The three rotatable bonds, particularly the Cα-Cβ and Cβ-Cγ bonds, will largely determine the overall conformation of the molecule in the solid state. The preferred torsion angles will be a balance between minimizing steric hindrance and optimizing intramolecular and intermolecular interactions. The presence of the electronegative fluorine and chlorine atoms will influence the electronic distribution of the phenyl ring, potentially leading to specific dipole-dipole or halogen bonding interactions in the crystal lattice.

Inferences from Analogous Structures

Studies on the crystal packing of other substituted phenylalanine derivatives reveal common motifs. For instance, para-substituted L-phenylalanines often form layered structures stabilized by hydrogen bonding networks involving the amino and carboxyl groups.[5] The aromatic side chains typically engage in π-π stacking or other non-covalent interactions. The specific substitution pattern in (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid may lead to more complex packing arrangements due to the interplay of steric and electronic effects of the two different halogen substituents.

Definitive Structural Elucidation: The X-ray Crystallography Workflow

The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The following workflow outlines the necessary steps to obtain the crystal structure of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid.

-

Crystallization: The first and often most challenging step is to grow single crystals of sufficient size and quality. This involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

Caption: Standard workflow for single-crystal X-ray diffraction.

Conclusion and Future Directions

(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid represents a valuable, yet structurally uncharacterized, building block for drug discovery. While its synthesis can be confidently proposed based on established asymmetric methodologies, its precise 3D conformation and crystal packing remain to be determined experimentally. The computational predictions and analogies presented in this guide offer a foundational understanding of its likely structural features. The definitive elucidation of its crystal structure through X-ray diffraction is a critical next step. This empirical data will be invaluable for validating computational models and for enabling structure-based design of novel therapeutics incorporating this unique amino acid.

References

-

Bentley, D. J., Slawin, A. M. Z., & Moody, C. J. (2024). Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)–C(sp3) Cross-Coupling–Hydrogenation Strategy. Organic Letters. [Link]

-

Kecskeméti, A., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. PMC. [Link]

-

Sugahara, M., et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design. [Link]

- Google Patents. (2011). US20110257408A1 - Enantioselective process for cycloalkenyl ?-substituted alanines.

-

Pavan, M., et al. (2016). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC. [Link]

-

Meker, S., et al. (2018). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS. [Link]

-

Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

-

Drabik, P., et al. (2020). Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring. PMC. [Link]

-

SpectraBase. (n.d.). 2-Amino-3-(3-chlorophenyl)propionic acid. Retrieved from [Link]

-

Beilstein Journals. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

-

Soft Matter. (2022). Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20110257408A1 - Enantioselective process for cycloalkenyl ?-substituted alanines - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

Identification and Elucidation of Metabolic Degradation Pathways for (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid

Executive Summary

The incorporation of unnatural halogenated amino acids into peptidomimetics and small-molecule therapeutics is a proven strategy to enhance proteolytic stability, tune lipophilicity, and improve target binding affinity[1]. However, evaluating the metabolic fate of these building blocks requires specialized analytical workflows. This technical guide outlines the authoritative methodology for identifying the metabolic degradation pathways of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid (also known as D-3-chloro-2-fluorophenylalanine). By understanding the causal relationship between the molecule's (R)-stereocenter and its enzymatic clearance, we design a self-validating in vitro and LC-HRMS/MS workflow to map its biotransformation accurately.

The Biochemical Logic of Unnatural (R)-Amino Acid Metabolism

Standard in vitro metabolic stability assays rely heavily on Human Liver Microsomes (HLMs) and hepatocytes to capture Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) activity. However, applying this standard template to an (R)-enantiomer (D-amino acid) will result in structurally misleading clearance data.

The (R)-stereocenter fundamentally shifts the primary metabolic liability away from standard L-amino acid oxidases and transaminases. Instead, the molecule becomes a prime target for D-Amino Acid Oxidase (DAAO) , an FAD-containing flavoenzyme highly expressed in the kidneys and the central nervous system, but poorly expressed in the liver[2].

Predicted Biotransformations

-

Oxidative Deamination (Phase I - DAAO): DAAO stereoselectively dehydrogenates the D-amino acid into an imino acid intermediate. This intermediate spontaneously hydrolyzes to form 3-(3-chloro-2-fluorophenyl)-2-oxopropanoic acid (an α -keto acid), releasing ammonia and hydrogen peroxide[3].

-

Aromatic Hydroxylation (Phase I - CYP450): The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring[4] directs CYP-mediated oxidation (likely via CYP3A4 or CYP2D6) to the less sterically hindered para- or ortho-positions.

-

Glucuronidation (Phase II - UGT): The aliphatic carboxylic acid and any newly formed phenolic hydroxyl groups serve as direct substrates for Phase II conjugation.

Predicted metabolic degradation pathways of the target compound via DAAO, CYP450, and UGT enzymes.

Experimental Design: Causality and System Suitability

To accurately profile the metabolism of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, the experimental design must account for both hepatic and extrahepatic clearance mechanisms.

-

Why use Human Kidney Microsomes (HKMs) and recombinant human DAAO (rhDAAO)? Because HLMs lack sufficient DAAO expression. Relying solely on HLMs will yield a false-negative for the primary oxidative deamination pathway.

-

Why use Mass Defect Filtering (MDF)? The target compound contains a chlorine atom, which possesses a distinct isotopic signature ( 35 Cl and 37 Cl in a ~3:1 ratio) and a specific mass defect. By applying MDF around the parent drug's mass defect, we can computationally filter out endogenous biological matrix noise, isolating only true drug-related metabolites.

Table 1: Quantitative Data for Targeted Metabolite Elucidation

Calculated based on the monoisotopic mass of the most abundant isotopes ( 12 C, 1 H, 35 Cl, 19 F, 14 N, 16 O).

| Metabolite ID | Biotransformation | Empirical Formula | Theoretical Exact Mass [M+H]⁺ | Mass Shift (Da) |

| Parent | N/A | C₉H₉ClFNO₂ | 218.0384 | 0.0000 |

| M1 (Keto Acid) | Oxidative Deamination | C₉H₆ClFO₃ | 217.0068 | -1.0316 |

| M2 (Hydroxylated) | Aromatic Hydroxylation | C₉H₉ClFNO₃ | 234.0333 | +15.9949 |

| M3 (Glucuronide) | Direct Glucuronidation | C₁₅H₁₇ClFNO₈ | 394.0705 | +176.0321 |

| M4 (OH-Gluc) | Hydroxylation + Glucuronidation | C₁₅H₁₇ClFNO₉ | 410.0654 | +192.0270 |

Step-by-Step Methodologies

The following protocols represent a self-validating system. Positive controls are integrated directly into the workflow to prove enzymatic viability before data acquisition.

Step-by-step experimental workflow for metabolite generation, acquisition, and identification.

Protocol A: Recombinant Human DAAO (rhDAAO) Incubation

Objective: Isolate and confirm the α -keto acid degradation pathway.

-

Preparation: Prepare a 100 mM sodium pyrophosphate buffer (pH 8.5) supplemented with 10 μ M Flavin Adenine Dinucleotide (FAD). Causality: DAAO is an FAD-dependent enzyme; exogenous FAD ensures the apoprotein is fully reconstituted to its active holoenzyme form[2].

-

Incubation: Add (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid to a final concentration of 10 μ M. Initiate the reaction by adding rhDAAO (0.5 U/mL).

-

System Suitability Control: In a parallel vial, incubate 10 μ M D-serine (a known high-affinity DAAO substrate) to validate enzymatic activity[2].

-

Quenching: At 0, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

Protocol B: Hepatic and Renal Microsomal Profiling (HLM/HKM)

Objective: Capture CYP450 and UGT-mediated Phase I/II metabolites.

-

Preparation: Suspend HLMs or HKMs in 100 mM potassium phosphate buffer (pH 7.4) at a protein concentration of 1.0 mg/mL. Add alamethicin (25 μ g/mg protein) and incubate on ice for 15 minutes to create pores in the microsomal membranes, allowing UGT cofactors to access the enzyme active sites.

-

Reaction Initiation: Add the target compound (10 μ M). Initiate the reaction by adding a cofactor mixture: 1 mM NADPH (for CYPs) and 2 mM UDP-glucuronic acid (UDPGA, for UGTs).

-

Quenching: Quench time-points (0, 30, 60, 120 min) with 3 volumes of ice-cold acetonitrile. Centrifuge and collect the supernatant for LC-HRMS/MS.

Protocol C: LC-HRMS/MS Analytical Acquisition

-

Chromatography: Use a Pentafluorophenyl (PFP) column (e.g., Waters XSelect HSS PFP, 2.1 × 100 mm, 2.5 μ m). Causality: The PFP stationary phase provides superior orthogonal retention for halogenated aromatic compounds and zwitterionic amino acids compared to standard C18 columns.

-

Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Run a gradient from 2% B to 95% B over 12 minutes.

-

Mass Spectrometry: Operate a Q-TOF or Orbitrap mass spectrometer in positive and negative electrospray ionization (ESI) modes. Acquire full scan data (m/z 100-800) at high resolution (>70,000 FWHM) followed by Data-Dependent Acquisition (DDA) MS/MS for structural elucidation.

Data Processing and Structural Elucidation

Once the LC-HRMS/MS data is acquired, apply a Mass Defect Filter (MDF) template centered around the parent mass (218.0384 Da) with a tolerance of ± 50 mDa.

-

Confirming the Keto Acid (M1): Look for the exact mass 217.0068 Da. The MS/MS spectra will show a characteristic loss of the carboxylate group (-44 Da, CO₂) without the corresponding loss of ammonia (-17 Da) that is typical of the parent amino acid, proving the amine has been oxidized to a ketone.

-

Confirming Hydroxylation (M2): The +15.9949 Da shift indicates oxygen incorporation. The retention time will typically be earlier than the parent drug due to increased polarity. The 35 Cl/ 37 Cl isotopic ratio (3:1) will remain intact, confirming the chlorine atom was not displaced during oxidation.

Conclusion

Identifying the metabolic pathways of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid requires a departure from standard small-molecule workflows. By recognizing the specific enzymatic liability of the D-amino acid motif (DAAO) and the physicochemical properties of the halogenated ring, scientists can construct a targeted, self-validating analytical system. This approach prevents false-negative clearance data and ensures the accurate structural elucidation of all Phase I and Phase II metabolites, ultimately de-risking the compound for downstream drug development.

References

- Human D-Amino Acid Oxidase: Structure, Function, and Regulation Frontiers in Molecular Biosciences / PMC - NIH URL

- Emerging Role of D-Amino Acid Metabolism in the Innate Defense Frontiers in Microbiology URL

- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Molecules / PMC - NIH URL

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery PMC - NIH URL

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid in Target Binding: A Structural and Pharmacological Analysis

Executive Summary

(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, chemically designated as D-3-chloro-2-fluorophenylalanine , is a privileged non-natural amino acid utilized extensively in advanced structure-based drug design. This technical guide dissects its precise mechanism of action in target binding. We will explore its canonical role as a highly optimized bioisostere in disrupting the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction (PPI), alongside its emerging utility as a critical synthon in Orexin Type 2 Receptor (OX2R) agonism.

Structural Rationale and Chemical Identity

The incorporation of non-natural, multi-halogenated amino acids is a cornerstone of modern medicinal chemistry designed to overcome the limitations of endogenous peptides. The specific substitution pattern of the 3-chloro-2-fluorophenyl moiety provides unique, synergistic physicochemical properties:

-

Orthogonal Halogen Effects (Causality of Conformation): The ortho-fluorine atom (position 2) exerts a strong stereoelectronic influence. Because of its high electronegativity and specific atomic radius, it restricts the rotation of the phenyl ring relative to the core scaffold, effectively locking the dihedral angle. This pre-organization minimizes the entropic penalty upon target binding. Simultaneously, the meta-chlorine atom (position 3) provides enhanced lipophilicity and a larger van der Waals radius (1.75 Å), which is ideal for anchoring into deep hydrophobic pockets[1].

-

Metabolic Stability: The halogen substitutions block the primary sites of cytochrome P450-mediated aromatic oxidation, significantly extending the half-life of the resulting therapeutic agents[1].

Core Mechanism of Action: MDM2-p53 PPI Inhibition

The most structurally validated application of the 3-chloro-2-fluorophenyl moiety is within small-molecule inhibitors of the MDM2-p53 interaction, such as[2] and[1].

The wild-type p53 transactivation domain binds to the MDM2 negative regulator via three critical hydrophobic amino acid residues: Phe19, Trp23, and Leu26.

The Leu26 Pocket Projection

High-resolution X-ray crystallography reveals that the 3-chloro-2-fluorophenyl group acts as a highly optimized bioisostere specifically engineered to mimic the leucine residue (Leu26) of p53[2].

Causality of Binding: When incorporated into a rigidified pyrrolidine or spirooxindole core, the 3-chloro-2-fluorophenyl ring projects directly into the Leu26 pocket of MDM2. The chlorine atom engages in extensive, enthalpy-driven van der Waals contacts with the hydrophobic side chains lining the pocket. Meanwhile, the fluorine atom ensures the ring maintains the exact "Trans" configuration required to avoid steric clashes with adjacent moieties occupying the Trp23 pocket[1]. By outcompeting p53 for this binding site, the moiety prevents MDM2-mediated ubiquitination, thereby restoring p53's tumor suppressor function[2].

MDM2-p53 Signaling Pathway and Inhibition Logic via Leu26 Pocket Occupation.

Emerging Applications: GPCR Modulation (OX2R Agonism)

Beyond protein-protein interactions, (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a critical building block in the development of next-generation[3], such as the clinical candidate [4].

In the orthosteric binding site of the OX2R (a G-protein coupled receptor), the halogenated phenyl ring interacts deeply with the transmembrane helices. The specific 3-chloro-2-fluoro substitution pattern fine-tunes the electron density of the aromatic ring, facilitating optimal π-π stacking and halogen bonding with the receptor's hydrophobic core. This precise spatial occupation triggers the activating microswitches necessary for Gq/Gi protein coupling, promoting wakefulness in narcolepsy models,.

Quantitative Binding Data

The precise atomic substitutions on the phenyl ring dictate the binding affinity. The table below summarizes the structure-activity relationship (SAR) demonstrating why the 3-chloro-2-fluoro substitution is vastly superior to standard aromatic rings when targeting the Leu26 pocket of MDM2.

| Substituent (Leu26 Pocket) | MDM2 Binding Affinity ( Ki , nM) | Cellular IC50 (SJSA-1, nM) | Structural Consequence |

| Unsubstituted Phenyl | ~150 | >1000 | Suboptimal hydrophobic contact; high entropic penalty. |

| 4-Chlorophenyl | ~45 | 320 | Mild steric clash at the base of the pocket depth. |

| 3-Chloro-2-fluorophenyl | < 1.0 | 30 | Optimal shape complementarity and locked dihedral angle. |

(Data synthesized from SAR studies of pyrrolidine-based MDM2 inhibitors[2],[1])

Self-Validating Experimental Protocols

To empirically validate the binding mechanism of compounds derived from (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a self-validating workflow combining Fluorescence Polarization (FP) and X-ray crystallography is required.

Self-Validating Experimental Workflow for Target Binding Validation.

Protocol 1: Orthogonally Validated Fluorescence Polarization (FP) Assay

Objective: Quantify the displacement of wild-type p53 from MDM2 by the targeted compound. Causality: FP is highly sensitive to changes in molecular volume. A fluorophore-labeled p53 peptide bound to the massive MDM2 protein tumbles slowly, yielding high polarization. Displacement by the 3-chloro-2-fluorophenyl-containing inhibitor causes the small peptide to tumble rapidly in solution, yielding low polarization.

-

Reagent Preparation: Prepare 10 nM of Texas Red-labeled p53 peptide and 30 nM of recombinant human MDM2 (residues 1-118) in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).

-

Compound Titration: Serially dilute the test compound (from 10 μM down to 0.1 nM) in DMSO.

-

Incubation: Add 1 μL of the compound to 99 μL of the protein-peptide complex in a 384-well black microplate. Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.

-

Measurement: Read polarization using a microplate reader (Ex: 595 nm, Em: 615 nm).

-

Self-Validation (Internal Controls):

-

Positive Control: Nutlin-3a (a known MDM2 inhibitor) to establish the baseline IC50 .

-

Negative Control: DMSO vehicle to establish maximum polarization.

-

Orthogonal Validation: Run the exact same hit compounds through Isothermal Titration Calorimetry (ITC). If the FP signal is a false positive (e.g., due to compound aggregation or autofluorescence), ITC will fail to show the characteristic exothermic 1:1 binding stoichiometry.

-

Protocol 2: X-Ray Crystallography of the MDM2-Ligand Complex

Objective: Structurally confirm the occupation of the Leu26 pocket by the 3-chloro-2-fluorophenyl moiety.

-

Complex Formation: Incubate purified MDM2 (1-118) at 10 mg/mL with a 1.5 molar excess of the inhibitor for 2 hours at 4°C.

-

Crystallization: Utilize the sitting-drop vapor-diffusion method. Mix 1 μL of the complex with 1 μL of reservoir solution (0.1 M HEPES pH 7.5, 2.0 M Ammonium Sulfate).

-

Diffraction & Resolution: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

-

Self-Validation: Solve the structure using molecular replacement (using apo-MDM2 as a search model). The appearance of a clear >3σ Fo-Fc electron density map specifically in the Leu26 pocket definitively validates the spatial orientation and mechanism of the 3-chloro-2-fluorophenyl group.

References

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Trials Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development Source: NIH / PMC URL:[Link]

- Source: Google Patents (WIPO PCT)

-

TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models Source: ResearchGate URL:[Link]

Sources

- 1. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2024189597A1 - Macrocyclic heterocycle compounds and use thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Note: Asymmetric Synthesis of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid via Phase-Transfer Catalysis

Abstract

Non-canonical amino acids are critical structural motifs in modern drug discovery, offering pathways to enhance peptide stability, receptor affinity, and pharmacokinetic profiles. This document provides a comprehensive, field-proven protocol for the asymmetric synthesis of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a valuable phenylalanine derivative. The described methodology leverages the power of chiral phase-transfer catalysis (PTC) for the key stereochemistry-defining step. This approach is distinguished by its operational simplicity, use of mild reaction conditions, low catalyst loading, and consistently high enantioselectivity, making it amenable to both research and process development scales.[1][2] We detail the complete four-step sequence from commercially available starting materials, including preparation of the glycine substrate and alkylating agent, the core catalytic alkylation, and final deprotection, along with robust methods for characterization and quality control.

Introduction and Synthetic Strategy

The target molecule, (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, is a non-natural α-amino acid. Its synthesis requires precise control over the stereocenter at the α-carbon. Among various methods for asymmetric amino acid synthesis, phase-transfer catalysis (PTC) has emerged as a particularly robust and scalable strategy.[2] The core of this strategy involves the alkylation of a prochiral glycine enolate equivalent with a suitable electrophile, where a chiral quaternary ammonium salt shuttles the enolate from an aqueous basic phase to an organic phase for the reaction, inducing asymmetry in the process.

Our chosen synthetic route is a four-step process centered around the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester. This substrate is ideal as the bulky benzophenone imine protects the amine, acidifies the α-protons for easy enolization, and is readily removed during the final deprotection step. For the key transformation, we employ a C₂-symmetric chiral phase-transfer catalyst derived from (R)-BINOL, such as a Maruoka-type catalyst, which is well-documented to provide high enantioselectivity for the (R)-product.[3][4]

The overall workflow is depicted below.

Caption: Simplified mechanism of chiral induction by the PTC catalyst.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Step 1: Synthesis of N-(diphenylmethylene)glycine tert-butyl ester (Schiff Base)

This procedure prepares the key prochiral starting material for the alkylation reaction.

-

Rationale: The benzophenone imine protects the primary amine and its electron-withdrawing nature increases the acidity of the α-protons, facilitating deprotonation. The tert-butyl ester protects the carboxylic acid and prevents unwanted side reactions.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Glycine tert-butyl ester HCl | 167.64 | 10.0 g | 59.6 | 1.0 |

| Benzophenone imine | 181.24 | 11.3 mL | 65.6 | 1.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Triethylamine (TEA) | 101.19 | 9.2 mL | 65.6 | 1.1 |

Procedure:

-

To a 500 mL round-bottom flask, add glycine tert-butyl ester hydrochloride and dichloromethane.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add triethylamine dropwise over 10 minutes. The mixture should become a clear solution as the free base is formed.

-

Add benzophenone imine to the solution.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Monitor the reaction by TLC (Hexanes:EtOAc 9:1). The product spot should be significantly more nonpolar than the starting materials.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 100 mL) and then brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, a yellow oil or solid, can typically be used in the next step without further purification. Expected yield is >95%.

Step 2: Synthesis of 3-chloro-2-fluorobenzyl bromide (Alkylating Agent)

This electrophile introduces the desired side chain. While commercially available, this protocol is provided for its preparation from the corresponding toluene. [5][6]

-

Rationale: A free-radical bromination using N-bromosuccinimide (NBS) is a standard and effective method for benzylic halogenation. A radical initiator like AIBN is required.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 3-chloro-2-fluorotoluene | 144.57 | 5.0 g | 34.6 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.45 g | 36.3 | 1.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 284 mg | 1.73 | 0.05 |

| Carbon tetrachloride (CCl₄) | - | 150 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-2-fluorotoluene, NBS, and AIBN in CCl₄.

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a 250W lamp to initiate the reaction. [7]3. Maintain reflux for 4-6 hours. Monitor the reaction progress by GC-MS or TLC. The reaction is complete when the starting toluene is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

-

Combine the filtrates and wash with water (2 x 75 mL) and brine (1 x 75 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

-

Purify by vacuum distillation or flash chromatography if necessary.

Step 3: Asymmetric Phase-Transfer Catalyzed Alkylation

This is the crucial, stereochemistry-defining step of the synthesis. [1][8]

-

Rationale: The C₂-symmetric Maruoka catalyst (or a similar BINOL-derived catalyst) creates a chiral environment that directs the alkylating agent to one face of the glycine enolate, achieving high enantioselectivity. [4]A strong base like powdered KOH or CsOH is necessary for efficient deprotonation in the biphasic system.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Glycine Schiff Base (from Step 1) | 295.38 | 5.0 g | 16.9 | 1.0 |

| 3-chloro-2-fluorobenzyl bromide | 224.47 | 4.18 g | 18.6 | 1.1 |

| (R)-Maruoka Catalyst* | ~750 | 127 mg | 0.169 | 0.01 |

| Toluene | - | 85 mL | - | - |

| 50% KOH (aq) | - | 85 mL | - | - |

Note: (S,S)-3,3',5,5'-Tetrakis(bis(3,5-di-tert-butylphenyl)methyl)-1,1'-spirobiindane-7,7'-diol N,N'-dibenzyl quaternary ammonium bromide or a similar catalyst can be used.

Procedure:

-

To a jacketed 250 mL reactor, add the Glycine Schiff Base, the (R)-Maruoka Catalyst, and toluene.

-

Begin vigorous stirring (e.g., >500 rpm) to ensure efficient mixing between the phases.

-

Cool the mixture to 0 °C using a circulating chiller.

-

Add the 3-chloro-2-fluorobenzyl bromide to the organic mixture.

-

Add the pre-chilled 50% aqueous KOH solution.

-

Maintain the reaction at 0 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction by HPLC or TLC until the starting Schiff base is consumed.

-

Upon completion, dilute the reaction with 100 mL of ethyl acetate and 100 mL of water.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (e.g., gradient of 0-10% ethyl acetate in hexanes) to yield the protected amino acid as a white solid. Expected yield: 85-95%; Expected ee: >95%.

Step 4: Deprotection to Yield Final Product

This final step removes both the tert-butyl ester and the benzophenone imine protecting groups.

-

Rationale: Strong acid, such as HCl in an organic solvent or aqueous solution, is effective for the simultaneous cleavage of both the acid-labile tert-butyl ester and the imine. [9][10] Procedure:

-

Dissolve the purified, protected amino acid from Step 3 in 100 mL of a 1:1 mixture of Dioxane and 6M aqueous HCl.

-

Heat the mixture to 50 °C and stir for 6 hours. The benzophenone byproduct may precipitate.

-

Monitor the deprotection by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the mixture with dichloromethane (3 x 75 mL) to remove the benzophenone byproduct.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

To obtain the free amino acid (zwitterion), dissolve the crude salt in a minimum amount of water and adjust the pH to ~6.0 using a weak base like 1M NaOH or an ion-exchange resin.

-

The product will precipitate out of solution. Cool in an ice bath for 1 hour to maximize precipitation.

-

Filter the solid product, wash with a small amount of cold water, followed by cold ethanol, and dry under vacuum.

Characterization and Quality Control

Trustworthiness and Validation: The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed.

-

¹H and ¹³C NMR: Confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): Verify the molecular weight of the final product (C₉H₉ClFNO₂, MW: 217.62).

-

Chiral HPLC Analysis: This is the critical analysis to determine the enantiomeric excess (ee).

-

Method: Direct analysis of the underivatized amino acid is possible using a chiral stationary phase (CSP) like a macrocyclic glycopeptide (e.g., teicoplanin-based column). [11][12]Alternatively, derivatization followed by analysis on an achiral column can be performed. [13] * Typical Conditions (Direct Method):

-

Column: Astec® CHIROBIOTIC® T or similar.

-

Mobile Phase: Methanol/Water/Acetic Acid gradient.

-

Detection: UV (e.g., 220 nm) or Mass Spectrometry.

-

-

Acceptance Criteria: The enantiomeric excess should be ≥98% for high-quality material. The (R)-enantiomer should be the major peak, confirmed by comparison with a racemic standard.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 3 (Alkylation) | - Inefficient stirring/mixing of phases.- Deactivated catalyst.- Impure alkylating agent. | - Increase stirring speed to >700 rpm.- Use freshly purchased or properly stored catalyst.- Purify the benzyl bromide by distillation before use. |

| Low enantioselectivity in Step 3 | - Reaction temperature too high.- Incorrect catalyst enantiomer used.- Catalyst "poisoning" by impurities. | - Ensure the reaction temperature is strictly maintained at 0 °C or lower.- Verify that the (R)-catalyst is used to obtain the (R)-product.- Use high-purity, anhydrous solvents and reagents. |

| Incomplete Deprotection in Step 4 | - Insufficient acid concentration or reaction time. | - Increase reaction time or temperature (e.g., to 60 °C).- Use a more concentrated HCl solution. |

| Difficulty isolating the final product | - Product is highly soluble in the workup solvent. | - After pH adjustment, concentrate the aqueous solution further to induce precipitation.- Lyophilize the aqueous solution after pH adjustment to recover the solid product. |

Conclusion

The protocol detailed herein provides a reliable and highly enantioselective pathway for the synthesis of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid. By employing a well-established chiral phase-transfer catalysis methodology, this valuable unnatural amino acid can be produced in high yield and excellent optical purity. The operational simplicity and scalability of this approach make it a powerful tool for researchers and drug development professionals requiring access to novel peptide building blocks.

References

-

Zhu, S., Wu, Y., Chen, X., & Zhao, S. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]

-

Péter, A., Fülöp, F., & Ilisz, I. (2001). Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin a-bonded stationary phase. Chirality, 13(10), 648-55. [Link]

-

Zhu, S., Wu, Y., Chen, X., & Zhao, S. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]

-

Srinivasu, M. K., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods. [Link]

-

Zhu, S., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. ResearchGate. [Link]

-

Bunin, V. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

-

Wang, X., et al. (2019). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Organic Letters, 21(23), 9515–9520. [Link]

-

Kano, T., et al. (2004). Design of new polyamine-based chiral phase-transfer catalysts for the enantioselective synthesis of phenylalanine. Tetrahedron: Asymmetry. [Link]

-

Maruoka, K. (2022). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate. [Link]

-

Hashimoto, T., & Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Catalysis, 5(10), 5958-5968. [Link]

-

Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society. [Link]

-

Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

-

Chem-Impex. 3-Chloro-2-fluorobenzyl bromide. [Link]

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. [Link]

- Gilead Sciences. (2014). WO 2014/056465 A1.

-

Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]

-

Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry, 69(18), 6109-12. [Link]

-

PrepChem.com. Preparation of 3-chlorobenzyl bromide. [Link]

-

Oakwood Chemical. 3-Chloro-2-fluorobenzyl bromide. [Link]

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

Sources

- 1. Maruoka Catalysts [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Chloro-2-fluorobenzyl bromide [oakwoodchemical.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. agilent.com [agilent.com]

- 13. actanaturae.ru [actanaturae.ru]

Topic: Fmoc Protection of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid for Solid-Phase Peptide Synthesis

An Application Note and Detailed Protocol

Abstract: The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, potency, and unique pharmacological profiles. (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is one such building block, whose halogenated phenyl ring offers opportunities for novel molecular interactions. The successful integration of this amino acid into a peptide via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the efficient and high-purity preparation of its N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected derivative. This document provides a comprehensive guide, including a detailed experimental protocol, for the N-α-Fmoc protection of this specific amino acid, ensuring its suitability for automated and manual SPPS workflows.

Scientific Foundation & Strategic Considerations

The Fmoc group is the lynchpin of modern orthogonal SPPS strategies.[][2] Its defining characteristic is its stability to acidic conditions while being readily cleaved by a mild base, typically a solution of piperidine in DMF.[3][4][5] This orthogonality allows for the iterative deprotection of the N-terminal amine and subsequent coupling of the next amino acid without disturbing acid-labile side-chain protecting groups or the peptide's anchor to the resin.[6][7]

The quality of the Fmoc-protected amino acid building block is paramount; impurities such as free amino acids, dipeptides, or enantiomers can lead to deletion sequences, double insertions, and compromised final peptide purity.[8] Therefore, a robust protection protocol followed by stringent purification and characterization is not merely a preliminary step but a critical determinant of the overall success of the peptide synthesis campaign.